

Synthesis of Meluadrine for Laboratory Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Meluadrine

Cat. No.: B152843

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This document provides detailed application notes and protocols for the laboratory synthesis of **Meluadrine**, also known as (R)-4-hydroxytulobuterol. **Meluadrine** is a sympathomimetic agent and a β 2-adrenergic receptor agonist, investigated for its tocolytic properties. It is the active metabolite of Tulobuterol. The following protocols are intended for research purposes only.

Chemical Profile and Properties

A summary of the key chemical properties of **Meluadrine** is presented in the table below for easy reference.

Property	Value
IUPAC Name	4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol
Other Names	(R)-4-hydroxytulobuterol, HSR-81
Molecular Formula	C ₁₂ H ₁₈ ClNO ₂
Molar Mass	243.73 g/mol
CAS Number	134865-33-1
Drug Class	Sympathomimetic; Tocolytic; β 2-Adrenergic receptor agonist

Experimental Protocol: Synthesis of Meluadrine

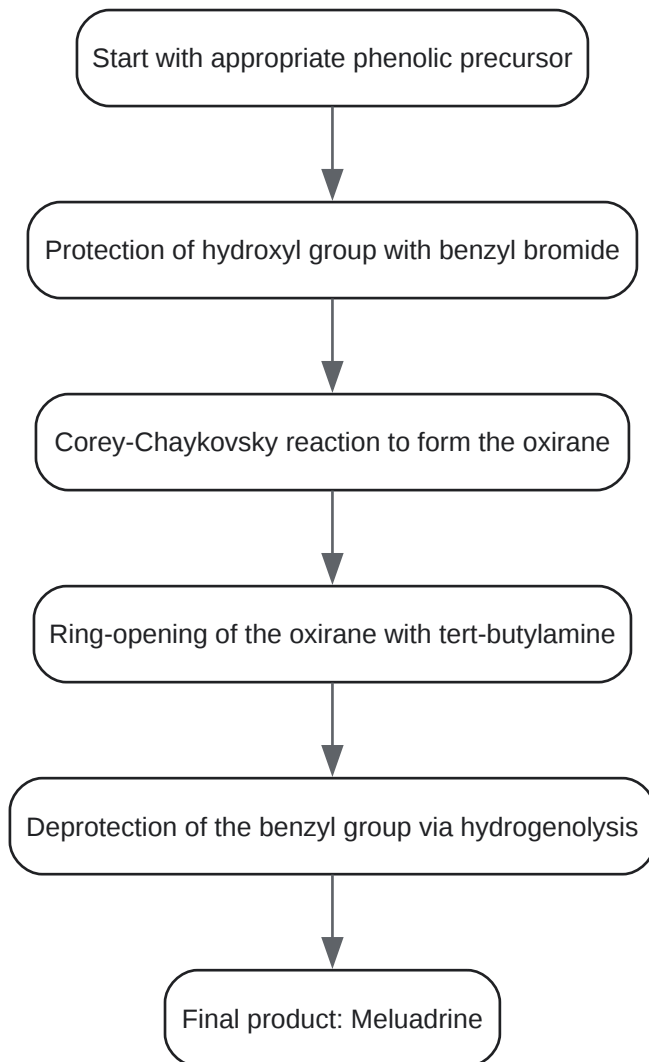
The following protocol is based on the method described by Glushkova, Popkov, and Burdeinyi in the Russian Journal of Organic Chemistry (2020).^[1] This synthesis involves the formation of an intermediate oxirane followed by ring-opening with tert-butylamine. A benzyl protecting group is used for the hydroxyl group, which is removed in the final step.

Materials and Reagents:

- Starting material (commercially available or synthesized)
- Benzyl bromide
- Potassium carbonate
- Acetone
- Trimethylsulfoxonium iodide
- Sodium hydride
- Dimethyl sulfoxide (DMSO)
- tert-Butylamine
- Palladium on carbon (10%)
- Methanol
- Ethyl acetate
- Hexane
- Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)
- Thin-layer chromatography (TLC) plates and developing chambers
- Column chromatography apparatus with silica gel

Experimental Workflow Diagram

Experimental Workflow for Meluadrine Synthesis



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Caption: A simplified workflow for the synthesis of **Meluadrine**.

Step-by-Step Procedure:

1. Protection of the Hydroxyl Group:

- Dissolve the starting phenolic compound in acetone and add potassium carbonate.
- To this suspension, add benzyl bromide dropwise at room temperature.

- Heat the mixture to reflux and monitor the reaction progress using TLC.
- Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Purify the resulting benzylated intermediate by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

2. Formation of the Oxirane (Corey-Chaykovsky Reaction):

- In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium hydride in DMSO.
- Add trimethylsulfoxonium iodide portion-wise to the sodium hydride solution and stir until the evolution of hydrogen gas ceases.
- Add a solution of the benzylated intermediate in DMSO dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction by carefully adding water.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxirane.

3. Ring-Opening of the Oxirane:

- Dissolve the crude oxirane in an excess of tert-butylamine.
- Heat the mixture in a sealed tube or a pressure vessel at a suitable temperature (e.g., 80-100 °C) and monitor the reaction by TLC.
- After the reaction is complete, cool the mixture and remove the excess tert-butylamine under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water to remove any remaining water-soluble impurities.

- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude protected **Meluadrine**.

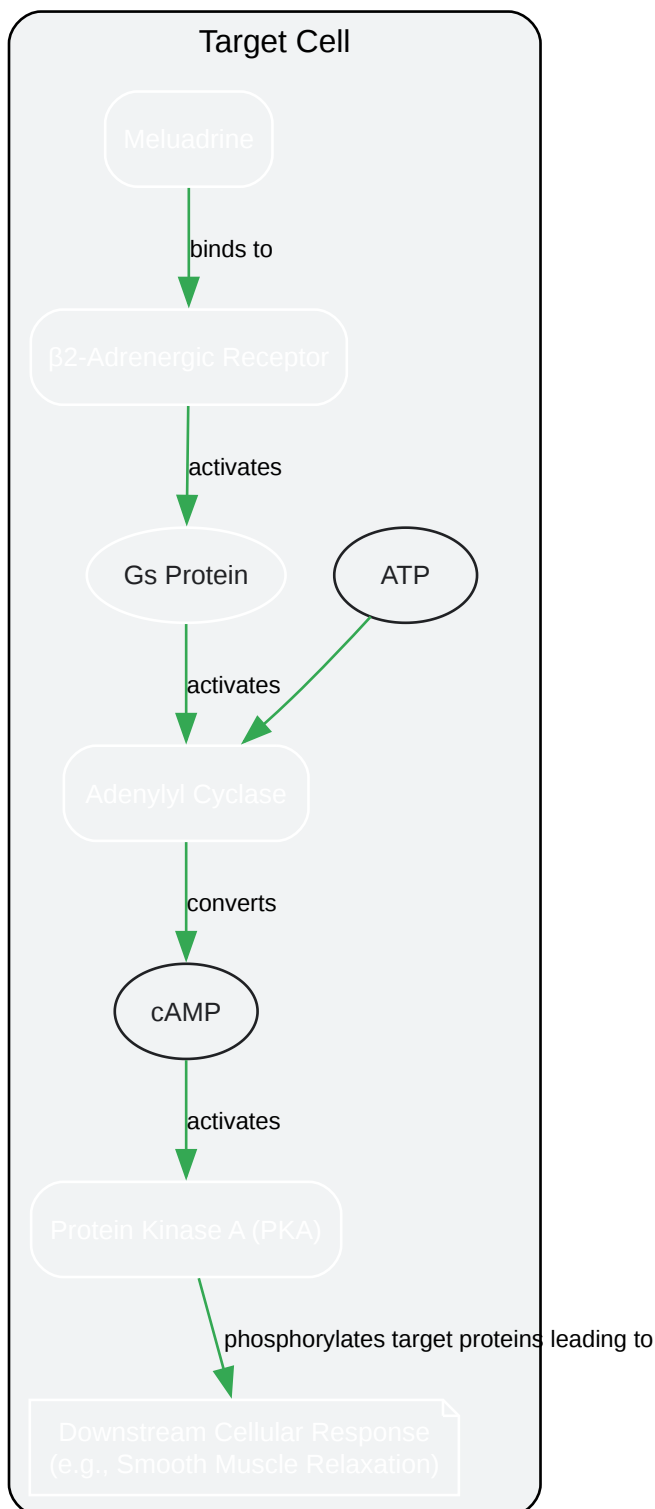
4. Deprotection of the Benzyl Group:

- Dissolve the protected **Meluadrine** in methanol.
- Add 10% palladium on carbon catalyst to the solution.
- Subject the mixture to hydrogenolysis using a hydrogen balloon or a hydrogenation apparatus at atmospheric pressure.
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude **Meluadrine**.
- Purify the final product by recrystallization or column chromatography to yield pure **Meluadrine**.

Signaling Pathway of Meluadrine

As a β 2-adrenergic receptor agonist, **Meluadrine** exerts its effects by activating a specific signaling cascade within target cells.

β 2-Adrenergic Receptor Signaling Pathway Diagram

Meluadrine's β 2-Adrenergic Receptor Signaling Pathway[Click to download full resolution via product page](#)

Caption: The signaling cascade initiated by **Meluadrine** binding.

Upon binding to the β 2-adrenergic receptor on the cell surface, **Meluadrine** induces a conformational change in the receptor. This leads to the activation of the associated Gs protein. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, ultimately leading to the physiological response, such as the relaxation of smooth muscle.

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References

- 1. elibrary.ru [elibrary.ru]
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